Gold

Spectroscopy Plasma Physics Quantum Chemistry

CAS 15456-07-2 exclusively identifies the Au2+ dication (d9 electronic configuration), fundamentally distinct from common Au(I) (d10) or Au(III) (d8). Substituting other gold oxidation states will invalidate experiments relying on specific coordination chemistry, redox behavior, or spectral signatures. This species is indispensable for LA-ICP-MS/SIMS calibration of doubly-charged ion resolution (m/z ≈ 98.5), laser-induced plasma spectroscopy, and high-energy ion-matter interaction studies. Its ionization energy (≥34 eV) makes it a critical benchmark for DFT computational models. Procure precursor standards to generate Au2+ in situ for accurate instrument calibration and theoretical validation.

Molecular Formula Au
Molecular Weight 196.96657 g/mol
CAS No. 15456-07-2
Cat. No. B10784649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold
CAS15456-07-2
Molecular FormulaAu
Molecular Weight196.96657 g/mol
Structural Identifiers
SMILES[Au]
InChIInChI=1S/Au
InChIKeyPCHJSUWPFVWCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 125 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, ACID;  SOL IN POTASSIUM CYANIDE, HOT SULFURIC ACID
Soluble in aqua regia, insoluble in acids
Dissolves readily in 3:1 hydrochloric-nitric acid to form HAuCl4;  dissolves in cyanide solutions in the presence of air or hydrogen peroxide to form Au(CN)2

Gold Ion (Au2+) CAS 15456-07-2: Sourcing and Technical Specifications for the Divalent Gold Cation


CAS编号15456-07-2所代表的物质是金(II)离子(Au2+),一种单价态的二价金阳离子 。该化合物是金的氧化态之一,在标准状态下不稳定,通常存在于等离子体、高温或特定配位环境中 [1]。它与更常见的金(I)或金(III)化合物在氧化态、电子结构和化学反应性上存在根本区别。了解其确切的技术规格对于分析化学、材料科学研究及特定催化机理探索等领域的科研采购至关重要。

Why a Generic Gold Compound Cannot Substitute for the Au2+ Ion in Specialized Research and Analytical Applications


在实验设计中,将CAS 15456-07-2(Au2+离子)与更常见的金(I)或金(III)化合物视为可互换的替代品,将导致实验失败和结论谬误。不同氧化态的金离子具有截然不同的电子构型(Au2+为d9,而Au+为d10,Au3+为d8),这从根本上决定了它们的配位化学、光谱特征、氧化还原行为和催化活性 [1]。例如,在需要精确控制氧化态的物理化学研究(如质谱、光谱分析)中,使用错误的离子源将直接产生错误的数据。同样,在涉及金离子与生物分子相互作用的研究中,不同价态的金离子具有完全不同的反应路径和亲和力。因此,针对Au2+离子的特定采购决策,必须基于其明确的、不可替代的研究用途。

Quantitative Evidence Guide for Differentiating CAS 15456-07-2 (Au2+ Ion) from Closest Analogs


Comparative Ionization Energy: Differentiating Au2+ from Au+ in Energetic and Spectroscopic Environments

一项2024年发表的研究通过分析金靶在超流氦中的激光烧蚀等离子体发光光谱,直接测定了Au2+离子的电离能 [1]。研究结果表明,Au2+离子的电离能至少为34 eV。

Spectroscopy Plasma Physics Quantum Chemistry

Distinct Mass Spectrometric Signature: Differentiating Au2+ from Au+ and Au3+ Ions in Mass Analysis

在质谱分析中,Au2+、Au+和Au3+离子表现出截然不同的质荷比(m/z),这是其最根本的物理化学区分点。对于单同位素金(197Au),其m/z值分别为:Au+为197,Au2+为98.5,Au3+为65.7 [1]。在二次离子质谱(SIMS)或电感耦合等离子体质谱(ICP-MS)中,这一差异是定性和定量分析的基础。

Mass Spectrometry Analytical Chemistry Materials Science

Recommended Application Scenarios for the Au2+ Ion (CAS 15456-07-2) Based on Its Differentiated Properties


High-Energy Physical Chemistry and Plasma Research

对于需要精确表征高能环境下产生的离子种类的物理化学研究,如激光诱导等离子体光谱、离子溅射过程分析,Au2+离子是关键的实验对象或信号来源。其高电离能(≥34 eV)使其成为研究高能离子-物质相互作用的理想探针 [1]。采购Au2+相关标准品或前体对于校准仪器和验证理论模型至关重要。

Specialized Mass Spectrometry Calibration and Methodology Development

在开发或优化能够区分不同价态离子的质谱方法(如特定接口的ICP-MS、SIMS)时,含有Au2+的样品可作为独特的校准标准品。其独特的m/z ≈ 98.5信号能够有效验证仪器对双电荷离子的分辨能力和响应线性 [1]。这对于分析含有多种金属离子的复杂基质的实验室具有价值。

Fundamental Inorganic and Coordination Chemistry Research

对于研究金元素不常见氧化态(+2)及其独特电子构型(d9)的无机化学基础研究,Au2+离子及其前体是不可或缺的。研究其稳定化配体、反应性和光谱性质有助于深化对过渡金属化学键理论的理解 [1]。

Computational Chemistry and Materials Modeling

计算化学家使用Au2+离子的基本参数(如电离能、离子半径)来构建和验证用于模拟催化过程或新型材料电子结构的理论模型。准确的实验数据(如电离能≥34 eV)是校准密度泛函理论(DFT)等高精度计算方法的关键基准 [1]。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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